molecular formula C13H12N2O5 B457585 N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide

Katalognummer: B457585
Molekulargewicht: 276.24g/mol
InChI-Schlüssel: CVNFGKXKWRSMKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with 5-methyl-2-furoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: Formation of N-(2-amino-5-methoxyphenyl)-5-methyl-2-furamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and methoxy group may also contribute to its activity by interacting with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)acetamide
  • N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
  • N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the methoxy and nitro groups with the furan ring makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H12N2O5

Molekulargewicht

276.24g/mol

IUPAC-Name

N-(2-methoxy-5-nitrophenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H12N2O5/c1-8-3-5-12(20-8)13(16)14-10-7-9(15(17)18)4-6-11(10)19-2/h3-7H,1-2H3,(H,14,16)

InChI-Schlüssel

CVNFGKXKWRSMKK-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Kanonische SMILES

CC1=CC=C(O1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.